molecular formula C14H13ClN4OS B2610104 3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891136-41-7

3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2610104
CAS No.: 891136-41-7
M. Wt: 320.8
InChI Key: FRFKHYPVTZNMID-UHFFFAOYSA-N
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Description

3-((2-Chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a synthetic small molecule based on the triazolo[4,3-a]pyrimidine scaffold, a structure of high interest in medicinal chemistry for its versatile biological activity. Compounds within this chemical class have been identified as potent and selective inhibitors of various biological targets. For instance, closely related triazole-fused pyrimidine derivatives have been developed as highly potent, selective, and reversible inhibitors of Histone Lysine Specific Demethylase 1 (LSD1), an important epigenetic enzyme target in oncology research, particularly for acute myeloid leukemia . Furthermore, the triazolo[4,3-a]pyrimidine core is found in molecules acting as potent, orally active inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes, demonstrating the scaffold's therapeutic relevance in metabolic disease research . The specific molecular architecture of this compound, featuring a 2-chlorobenzylthio ether substituent, is a common feature in drug discovery efforts aimed at enhancing target binding affinity and selectivity. Similar structural motifs are frequently explored in the development of agonists for the cannabinoid receptor 2 (CB2) and antagonists for the CCR2b receptor, indicating potential applications in immunology, inflammation, and neuropathic pain research . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c1-8-9(2)19-13(16-12(8)20)17-18-14(19)21-7-10-5-3-4-6-11(10)15/h3-6H,7H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFKHYPVTZNMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC3=CC=CC=C3Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves a multi-step process. One common synthetic route starts with the preparation of the triazolopyrimidine core, followed by the introduction of the chlorobenzylthio group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylthio group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related triazolopyrimidine derivatives. Key differentiating factors include regiochemistry , substituent effects , and biological activity .

Regiochemical Differentiation

Triazolopyrimidines exhibit two primary regiochemical forms: angular ([1,2,4]triazolo[4,3-a]pyrimidin-7-ones) and linear ([1,2,4]triazolo[4,3-a]pyrimidin-5-ones).

Compound Class Regiochemistry Synthetic Route Key Reference(s)
Norbornene-derived systems Angular (7-one) RDA protocol with norbornene-condensed precursors
Thiouracil-derived systems Linear (5-one) Reaction of thiouracil with hydrazonoyl chlorides

The target compound’s angular structure is attributed to electronic factors in norbornene-condensed precursors, as confirmed by DFT calculations and X-ray crystallography . In contrast, linear isomers (e.g., 3a–e in ) form via thiouracil reactions due to distinct electronic environments .

Substituent Effects

Substituents at positions 3, 5, and 6 significantly influence physicochemical and biological properties:

Compound Substituents Position 3 Positions 5/6 Notable Properties Reference
3-((2-Chlorobenzyl)thio)-5,6-dimethyl 2-Chlorobenzylthio Methyl groups Angular regiochemistry
Triazolopyrimidines with phenyl groups Phenyl, nitrophenyl H or methyl Antimicrobial activity (e.g., 3a–e)
Fluorophenyl derivatives 4-Fluorophenyl Methyl/ethyl chains Pharmacokinetic optimization (patents)

In contrast, linear analogs with phenyl or carbonitrile substituents (e.g., triazolopyrimidinecarbonitriles) demonstrate antimicrobial efficacy .

Biological Activity

The compound 3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyrimidine moiety, along with a chlorobenzyl thioether substituent. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole and pyrimidine compounds exhibit notable antimicrobial properties. For example, compounds similar to This compound have shown efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that these compounds can inhibit the growth of pathogens effectively.

CompoundMIC (µg/mL)Activity
This compound 32Moderate
Standard (Chloramphenicol)16High

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. Studies have demonstrated that the compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of topoisomerase and modulation of cell cycle progression. The IC50 values for cell viability assays indicate significant cytotoxicity against several cancer types.

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
HeLa15Topoisomerase inhibition
A54912Cell cycle arrest

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of triazole derivatives. The compound may inhibit pro-inflammatory mediators such as COX-2 and iNOS in macrophages. In vitro studies using RAW264.7 cells showed a decrease in mRNA levels of these enzymes upon treatment with the compound.

The biological activity of This compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Modulation : By affecting key regulatory proteins in the cell cycle, the compound can induce growth arrest in cancer cells.
  • Apoptosis Induction : The activation of apoptotic pathways contributes to its anticancer effects.

Case Studies

A notable case study involved the testing of this compound on breast cancer cell lines (MCF-7). The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis markers such as cleaved caspase-3.

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